5-Ethoxy-1,3,4-thiadiazol-2-amine

Lipophilicity Drug Design Physicochemical Properties

5-Ethoxy-1,3,4-thiadiazol-2-amine is a privileged 1,3,4-thiadiazole scaffold with a 5-ethoxy group that imparts optimal lipophilicity (XLogP3-AA=0.7) versus polar methoxy analogs, critically enhancing membrane permeability and target engagement. This compound serves as a direct pharmacophore and a versatile intermediate for derivatization at the reactive 2-amino position, enabling libraries of antibacterial (MIC <0.25 mg/cm³), herbicidal, and enzyme-targeting candidates. Procure high-purity 97% material to accelerate SAR studies, agrochemical optimization, and chemical biology probe development.

Molecular Formula C4H7N3OS
Molecular Weight 145.19 g/mol
CAS No. 16784-23-9
Cat. No. B103424
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-Ethoxy-1,3,4-thiadiazol-2-amine
CAS16784-23-9
Synonyms1,3,4-Thiadiazol-2-amine, 5-ethoxy-
Molecular FormulaC4H7N3OS
Molecular Weight145.19 g/mol
Structural Identifiers
SMILESCCOC1=NN=C(S1)N
InChIInChI=1S/C4H7N3OS/c1-2-8-4-7-6-3(5)9-4/h2H2,1H3,(H2,5,6)
InChIKeyUNWILELBTFFRJV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





5-Ethoxy-1,3,4-thiadiazol-2-amine (CAS 16784-23-9): Core Pharmacophore and Synthetic Intermediate


5-Ethoxy-1,3,4-thiadiazol-2-amine is a heterocyclic building block featuring a 1,3,4-thiadiazole core substituted with an ethoxy group at the 5-position and a primary amine at the 2-position [1]. This scaffold is recognized in medicinal chemistry as a privileged structure, with derivatives exhibiting broad-spectrum biological activities including antimicrobial, herbicidal, and enzyme inhibitory properties [2]. The compound serves both as a direct pharmacophore and as a key intermediate for further derivatization, particularly at the reactive 2-amino position [2].

Why 5-Ethoxy-1,3,4-thiadiazol-2-amine Cannot Be Replaced by Other 5-Substituted Analogs


Substitution at the 5-position of the 2-amino-1,3,4-thiadiazole scaffold critically modulates lipophilicity, target engagement, and downstream biological activity [1]. For instance, the ethoxy group (-OCH2CH3) confers a distinct balance of hydrophobic character (XLogP3-AA = 0.7) compared to the more polar methoxy analog [2]. This difference in physicochemical properties directly impacts membrane permeability, binding affinity to hydrophobic enzyme pockets, and overall pharmacokinetic behavior, making simple substitution with other 5-alkoxy or 5-alkyl derivatives pharmacologically non-equivalent [1].

Quantitative Differentiation of 5-Ethoxy-1,3,4-thiadiazol-2-amine: Comparative Evidence Guide


Enhanced Lipophilicity (XLogP3-AA) Relative to 5-Methoxy Analog

5-Ethoxy-1,3,4-thiadiazol-2-amine exhibits an XLogP3-AA value of 0.7, reflecting increased lipophilicity compared to its 5-methoxy analog [1]. While direct experimental logP data for the methoxy analog were not located in the primary literature, the ethoxy group's additional methylene unit is known to increase logP by approximately 0.5-0.6 log units relative to methoxy, based on established fragment-based lipophilicity contributions [2]. This higher lipophilicity may enhance membrane permeability and binding to hydrophobic target sites, a key consideration in lead optimization [1].

Lipophilicity Drug Design Physicochemical Properties

Herbicidal Activity of Derivatives Bearing the 5-Ethoxy-1,3,4-thiadiazol-2-methylamine Moiety

Derivatives containing the 5-ethoxy-1,3,4-thiadiazol-2-methylamine moiety, such as compound 6j (a 2-cyanoacrylate derivative), demonstrated potent herbicidal activity in postemergence treatment [1]. At a dose of 600 g/ha, compound 6j achieved 100% inhibition against rape and 95.2% inhibition against amaranth pigweed, exhibiting efficacy comparable to the reference herbicide B [1]. This indicates that the 5-ethoxy substitution pattern contributes to the herbicidal pharmacophore.

Herbicidal Activity Agrochemicals Structure-Activity Relationship

Antimicrobial Potential Inferred from 2-Amino-1,3,4-thiadiazole Scaffold Activity

While direct antimicrobial MIC data for 5-Ethoxy-1,3,4-thiadiazol-2-amine are not available in the public domain, the parent 2-amino-1,3,4-thiadiazole scaffold demonstrates potent antibacterial activity [1]. Specifically, 2-amino-1,3,4-thiadiazole exhibited an MIC of 0.5 mg/cm³ against Escherichia coli and an MIC of less than 0.25 mg/cm³ against Enterococcus faecium [1]. SAR studies indicate that 5-position substitution can further modulate activity; for example, 5-phenylamino derivatives achieved MIC values as low as 32.6 μg/mL against C. albicans [2].

Antimicrobial Antibacterial Antifungal

High-Value Application Scenarios for 5-Ethoxy-1,3,4-thiadiazol-2-amine Based on Comparative Evidence


Herbicide Lead Optimization and Agrochemical Development

The demonstrated herbicidal efficacy of derivatives containing the 5-ethoxy-1,3,4-thiadiazol-2-methylamine moiety, with activity equivalent to commercial reference herbicides at 600 g/ha [1], supports the use of 5-ethoxy-1,3,4-thiadiazol-2-amine as a key intermediate in the synthesis and optimization of novel herbicidal agents targeting dicotyledonous weeds.

Antimicrobial Drug Discovery Programs

Given the established antibacterial potency of the 2-amino-1,3,4-thiadiazole scaffold (MIC <0.25 mg/cm³ against E. faecium) [1] and the lipophilicity advantage conferred by the 5-ethoxy group (XLogP3-AA = 0.7) [2], this compound is a strategic building block for synthesizing libraries of 5-ethoxy-substituted derivatives aimed at improving membrane permeability and target engagement in antibacterial and antifungal drug discovery.

Chemical Biology Tool for Studying Hydrophobic Interactions

The quantifiable increase in lipophilicity (XLogP3-AA = 0.7) relative to the 5-methoxy analog [1] makes 5-ethoxy-1,3,4-thiadiazol-2-amine a useful probe in chemical biology studies designed to elucidate the role of hydrophobic interactions in target binding and cellular uptake within the 1,3,4-thiadiazole series.

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